
Niraparib
概要
説明
ニラパリブは、経口投与可能なポリ(ADP-リボース)ポリメラーゼ阻害剤であり、主に再発性上皮性卵巣がん、卵管がん、または原発性腹膜がんの治療に使用されます。 ゼジュラという商品名で販売されており、2017年3月27日に米国食品医薬品局によって初めて承認されました 。 ニラパリブは、DNA修復に関与する酵素を阻害することにより作用し、がん細胞に細胞毒性を誘導します .
2. 製法
合成経路と反応条件: ニラパリブは、さまざまな方法によって合成できます。 1つの方法は、3-メチルニトロ安息香酸を原料として、エステル化、メチルヒドロホルミル化、シッフ塩基反応、環化、アミド化、脱BOC、キラル分離を行い、純度91%以上のニラパリブを得る方法です 。 別の方法は、3-ホルミル-2-ニトロ安息香酸を原料として、ニトロ還元、ジアゾ化、還元、環化、置換、異性体分離、アミド化、BOC除去を行い、純度97.51%のニラパリブを得る方法です .
工業的生産方法: ニラパリブの工業的生産は、同様の合成経路を用いるが、収率と効率を高めるために最適化されています。 このプロセスには、最終製品の純度と安定性を確保するために、特定の触媒と試薬の使用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: Niraparib can be synthesized through various methods. One method involves the nitrobenzoic acid of 3-methyl as the starting material, which undergoes esterification, methyl hydroformylation, Schiff base reaction, cyclization, amidation, de-BOC, and chiral resolution to obtain this compound with a purity of over 91% . Another method starts with 3-formyl-2-nitrobenzoic acid, which undergoes nitro reduction, diazotization, reduction, cyclization, substitution, isomer resolution, amidation, and BOC removal to achieve a purity of 97.51% .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but is optimized for higher yield and efficiency. The process includes the use of specific catalysts and reagents to ensure the purity and stability of the final product .
化学反応の分析
反応の種類: ニラパリブは、以下を含むさまざまな化学反応を起こします。
酸化: ニラパリブは、特定の条件下で酸化して、さまざまな代謝物を形成することができます。
還元: 還元反応は、ニラパリブの官能基を修飾するために使用できます。
置換: ニラパリブは、置換反応を起こし、芳香環にさまざまな置換基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化剤やその他の求電子剤が、置換反応に使用されます。
主要な生成物: これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸誘導体が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります .
科学的研究の応用
Niraparib is an oral, once-daily poly(ADP-ribose) polymerase (PARP) inhibitor used as a maintenance therapy in patients with ovarian cancer . PARP enzymes play a role in DNA base excision repair, and PARP inhibitors such as this compound correlate with synthetic lethality in BRCA-mutated ovarian cancer patients . this compound has demonstrated efficacy not only in BRCA-mutated patients, but also in patients with other alterations of the homologous recombination (HR) system and in patients with unknown alterations .
Ovarian Cancer
First-Line Maintenance Therapy: this compound is used as a first-line maintenance therapy for patients with advanced ovarian cancer following platinum-based chemotherapy . A Phase 3 PRIMA trial showed a statistically significant improvement in progression-free survival (PFS) for women regardless of their biomarker status . Final overall survival (OS) results from the PRIMA trial indicated that this compound significantly prolonged PFS among patients with newly diagnosed advanced ovarian cancer, irrespective of homologous recombination deficiency (HRD) status . After a median follow-up of 73.9 months, the 5-year PFS rate numerically favored this compound in both the overall (22% vs 12%) and HRd populations (35% vs 16%) .
Treatment of Platinum-Resistant Ovarian Cancer: this compound, in combination with anlotinib, has shown promise in treating platinum-resistant recurrent ovarian cancer (PROC). The phase II ANNIE study demonstrated a favorable risk-benefit profile for this combination, with initial evidence suggesting improved objective response rate and progression-free survival in patients with PROC .
Real-World Safety: A real-world study in Canada, using data from Ontario, Alberta, British Columbia, and Exactis Innovation, identified 514 patients receiving this compound . The mean age of patients was 67 years, with most initiated on a daily dose of 100 or 200 mg/day. Grade 3/4 anemia, neutropenia, and thrombocytopenia occurred in 11–16% of the cohort, with similar cumulative incidences across the provinces .
Combination Therapies
This compound is being evaluated in several combination studies to enhance its efficacy :
- This compound plus pembrolizumab: in metastatic, triple-negative breast cancer and advanced, platinum-resistant ovarian cancer (TOPACIO trial)
- This compound plus bevacizumab: in recurrent, platinum-sensitive ovarian cancer (ENGOT-OV24/AVANOVA trial)
- This compound with RP-3500: Repare Therapeutics is exploring the combination of RP-3500 with this compound in clinical trials .
Preclinical Studies
- Xenograft Models: this compound showed activity in a CAPAN-1 pancreatic cancer xenograft model. Preclinical models also demonstrated the efficacy of PARP-1/2 inhibitors in combination with platinum, alkylating and methylation agents, radiation therapy, and topoisomerase inhibitors .
- Radiation Therapy: this compound enhanced the efficacy of radiation therapy in breast and lung cancer models .
作用機序
ニラパリブは、ポリ(ADP-リボース)ポリメラーゼ酵素、特にPARP-1とPARP-2を阻害することにより、その効果を発揮します。これらの酵素は、DNAの単一鎖切断の修復に重要な役割を果たしています。これらの酵素を阻害することにより、ニラパリブはDNA損傷の修復を防ぎ、二重鎖切断の蓄積につながり、最終的に細胞死を引き起こします。 このメカニズムは、BRCA1またはBRCA2の変異を持つなど、相同組換え修復に欠損のあるがん細胞で特に効果的です .
類似化合物との比較
ニラパリブは、ポリ(ADP-リボース)ポリメラーゼ阻害剤として知られる薬剤のクラスに属しています。他の類似化合物には、以下が含まれます。
オラパリブ: 卵巣がんと乳がんの治療に使用される別のポリ(ADP-リボース)ポリメラーゼ阻害剤。
ルカパリブ: 卵巣がんの治療に使用され、他の癌についても調査されています。
タラゾパリブ: 高効力で知られており、乳がんの治療に使用されています.
ニラパリブの独自性: ニラパリブは、1日1回の投与スケジュールと、バイオマーカーの状態に関係なく使用できるという点で独自性があります。 BRCA変異陽性がんとBRCA変異陰性がんの両方で有効性が示されており、がん治療において汎用性の高い選択肢となっています .
生物活性
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. It has gained prominence in oncology, particularly for its applications in treating cancers associated with homologous recombination deficiencies, such as ovarian cancer. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in clinical settings, and relevant case studies.
This compound operates through the mechanism of synthetic lethality , particularly in cells with defects in DNA repair pathways due to mutations in BRCA1 or BRCA2 genes. By inhibiting PARP enzymes, this compound prevents the repair of single-strand breaks in DNA. When these breaks accumulate and lead to double-strand breaks, cells that rely on homologous recombination for repair (due to BRCA mutations) cannot survive, leading to cell death .
Key Features of this compound's Mechanism:
- Selective Inhibition : this compound exhibits a selectivity that is 100-fold higher for PARP-1 and PARP-2 compared to other PARP family members .
- Induction of Apoptosis : The inhibition of PARP leads to increased formation of PARP-DNA complexes, resulting in DNA damage and subsequent apoptosis .
- Off-target Effects : In vitro studies indicate potential off-target effects on neurotransmitter transporters, which may contribute to cardiovascular side effects observed in some patients .
Efficacy in Clinical Trials
This compound has been extensively studied in clinical trials, demonstrating significant efficacy in prolonging progression-free survival (PFS) among patients with recurrent ovarian cancer.
Clinical Trial Findings:
- Phase III Trials : A pivotal trial showed that this compound maintenance therapy resulted in a median PFS of 24.8 months compared to 8.3 months for placebo (HR 0.45; 95% CI 0.34-0.60) among patients with newly diagnosed advanced ovarian cancer .
- BRCA Mutation Status : In patients with germline BRCA mutations, the median PFS was notably higher at not reached versus 10.8 months for placebo . This highlights this compound's enhanced efficacy in genetically predisposed populations.
Table 1: Summary of Key Clinical Trial Results
Study Type | Population Characteristics | This compound PFS (months) | Placebo PFS (months) | Hazard Ratio (HR) |
---|---|---|---|---|
Phase III Trial | Newly diagnosed aOC | 24.8 | 8.3 | 0.45 (95% CI 0.34-0.60) |
Germline BRCA Mutant | Advanced ovarian cancer | Not reached | 10.8 | 0.40 (95% CI 0.23-0.68) |
Homologous Recombination Deficient | Advanced ovarian cancer | Not reached | 11.0 | 0.48 (95% CI 0.34-0.68) |
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical practice:
- Case Study on Ovarian Cancer : A 67-year-old female with stage IIC ovarian carcinosarcoma experienced a significant decrease in tumor burden after being treated with this compound as a salvage therapy post-platinum-based chemotherapy failure. The patient maintained remission for over 20 months , showcasing the potential for this compound as a viable option when traditional therapies fail .
- Combination Therapy : Recent studies suggest that combining this compound with other agents such as abiraterone has shown promise in treating BRCA-mutated metastatic castration-resistant prostate cancer (mCRPC), indicating its versatility beyond ovarian cancer treatment .
Safety Profile
This compound is generally well-tolerated; however, it can cause adverse effects including fatigue, nausea, and hematological toxicities such as thrombocytopenia and anemia . Monitoring is essential during treatment to manage these side effects effectively.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of niraparib in ovarian cancer, and how do these inform preclinical experimental design?
this compound, a PARP inhibitor, selectively targets tumors with homologous recombination deficiency (HRD) by inducing synthetic lethality. Preclinical studies should focus on validating HRD status using genomic scar assays (e.g., Myriad MyChoice® CDx) and assessing PARP trapping efficacy in BRCA wild-type (BRCAwt) models. Experimental designs should incorporate in vitro cytotoxicity assays (e.g., cell viability via MTT) and in vivo xenograft models with matched HRD/HR-proficient (HRp) controls to isolate mechanism-specific effects .
Q. How should researchers design clinical trials to evaluate this compound’s progression-free survival (PFS) benefit in BRCAwt populations?
Trials should adopt a randomized, double-blind, placebo-controlled design with stratification by HRD status. The PRIMA/ENGOT-OV26 trial provides a template: patients with newly diagnosed advanced ovarian cancer (OC) are randomized post-platinum chemotherapy to this compound or placebo, with PFS as the primary endpoint. Subgroup analyses for BRCAwt and HRp cohorts should predefine statistical power to address heterogeneity .
Q. What biomarkers are critical for predicting this compound response beyond BRCA mutations?
HRD scores (≥42), RAD51 foci formation assays, and genomic instability metrics (e.g., loss of heterozygosity) are validated predictors. Researchers should integrate next-generation sequencing (NGS) panels (e.g., FoundationOne CDx) to detect somatic BRCA mutations and other HRD-related alterations (e.g., PALB2) in trial cohorts .
Advanced Research Questions
Q. How can contradictory PFS and overall survival (OS) data from this compound trials be reconciled methodologically?
The ENGOT-OV16/NOVA trial reported improved PFS but non-significant OS gains in BRCAwt patients . To address this, researchers should employ sensitivity analyses adjusting for crossover effects (e.g., inverse probability weighting) and utilize partitioned survival models to quantify post-progression survival. OS maturity thresholds (e.g., ≥77% data maturity) must be predefined to reduce bias .
Q. What statistical approaches are optimal for analyzing real-world this compound efficacy in diverse populations?
Real-world studies (e.g., China’s multicenter analysis ) should use propensity score matching to balance baseline characteristics (e.g., prior therapy lines, HRD status). Time-dependent Cox models and landmark analyses (e.g., 6-month PFS) mitigate immortal time bias. Dose adjustments due to treatment-emergent adverse events (TEAEs) require multivariate regression to isolate safety-impacted efficacy .
Q. How can researchers address the limitations of health-related quality-of-life (HRQoL) data in this compound pharmacoeconomic analyses?
Cost-effectiveness models (e.g., US PRIMA trial analysis ) often lack robust HRQoL data due to PRO instrument limitations. Methodologies should incorporate EQ-5D-5L utilities with longitudinal mixed-effects models to capture dynamic HRQoL changes. Sensitivity analyses should test utility thresholds (e.g., health state utility >0.54) to validate incremental cost-effectiveness ratios (ICERs) .
Q. What strategies improve the translational relevance of preclinical this compound combination studies?
Combination trials (e.g., this compound + anti-PD-1 ) require factorial designs to isolate synergistic effects. Researchers should prioritize immune-infiltrated PDX models and use multiplex IHC (e.g., CD8+/PD-L1+ spatial analysis) to quantify tumor microenvironment modulation. Dose escalation should follow the TiTE-CRM algorithm to optimize safety-efficacy tradeoffs .
Q. Methodological Guidelines for Addressing Data Contradictions
Q. How to resolve discrepancies between clinical trial and real-world this compound toxicity profiles?
Real-world studies report higher anemia rates (∼30%) vs. trials (∼25%) due to broader eligibility criteria . Researchers should apply standardized AE grading (CTCAE v5.0) and propensity score-adjusted comparative safety analyses. Meta-analyses using the Hartung-Knapp-Sidik-Jonkman method can pool heterogeneous datasets while accounting for between-study variance .
Q. What frameworks are effective for prioritizing this compound research gaps in HRp populations?
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks help structure hypotheses. For HRp OC, focus on PARP inhibitor resistance mechanisms (e.g., SLFN11 downregulation) and combinatorial strategies (e.g., this compound + ATR inhibitors) .
Q. Tables for Key Research Findings
特性
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146129 | |
Record name | Niraparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death. | |
Record name | Niraparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1038915-60-4 | |
Record name | Niraparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niraparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niraparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11793 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Niraparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-4827, HCl salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIRAPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。